![molecular formula C8H17NO B1287607 (1-Ethylpiperidin-3-yl)methanol CAS No. 54525-19-8](/img/structure/B1287607.png)
(1-Ethylpiperidin-3-yl)methanol
Overview
Description
“(1-Ethylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . This compound is stored in a dry environment at a temperature between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “(1-Ethylpiperidin-3-yl)methanol” is 1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3 . This code provides a specific description of the compound’s molecular structure .
Physical And Chemical Properties Analysis
“(1-Ethylpiperidin-3-yl)methanol” is a liquid at room temperature . It is stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Piperidine Derivatives
(1-Ethylpiperidin-3-yl)methanol: is a valuable intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound can be used to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have significant pharmacological applications.
Pharmacological Research
This compound plays a significant role in pharmacological research due to its presence in piperidine, a core structure in many pharmaceuticals. It’s used in the discovery and biological evaluation of potential drugs, especially those containing a piperidine moiety, which is common in structures of neuroactive and cardiovascular drugs .
Organic Chemistry Research
In organic chemistry, (1-Ethylpiperidin-3-yl)methanol is used to develop new synthetic methodologies. It’s involved in intra- and intermolecular reactions that lead to novel organic compounds. Researchers focus on fast and cost-effective methods for synthesizing substituted piperidines using this compound .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found to target opioid receptors such as mor and dor . These receptors play a significant role in pain perception and reward system in the body.
Mode of Action
Piperidine derivatives have been reported to interact with their targets through stable hydrophobic interactions . This interaction can lead to changes in the receptor activity, influencing the physiological responses.
Biochemical Pathways
Piperidine derivatives have been associated with the modulation of various biochemical pathways, including purine metabolism and pyrimidine metabolism .
Result of Action
The interaction of piperidine derivatives with their targets can lead to changes in cellular signaling and physiological responses .
properties
IUPAC Name |
(1-ethylpiperidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXQKBVALLYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607156 | |
Record name | (1-Ethylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpiperidin-3-yl)methanol | |
CAS RN |
54525-19-8 | |
Record name | (1-Ethylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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